2-Bromo-4-chloro-6-fluorobenzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers optimizing fluorinated drug leads often face unpredictable reactivity from generic halogenated intermediates. 2-Bromo-4-chloro-6-fluorobenzoic acid (CAS 1082040-61-6) resolves this with its ordered 2-Br, 4-Cl, 6-F pattern-enabling chemo- and regioselective sequential cross-couplings. • Three distinct C-X bonds (Br, Cl, F) for orthogonal functionalization • pKa 1.69, LogP 2.9-optimized for membrane permeability • Direct precursor for SGLT2 inhibitor analog libraries Supplied at 95% purity; global ambient shipping for drug discovery and agrochemical R&D.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45
CAS No. 1082040-61-6
Cat. No. B2400858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluorobenzoic acid
CAS1082040-61-6
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)O)Br)Cl
InChIInChI=1S/C7H3BrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
InChIKeyYGDCFZABHNKMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluorobenzoic Acid (CAS 1082040-61-6): A Versatile Halogenated Benzoic Acid Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Bromo-4-chloro-6-fluorobenzoic acid (CAS 1082040-61-6) is a polyhalogenated benzoic acid derivative characterized by a distinct ortho-, meta-, and para- substitution pattern of bromine, chlorine, and fluorine atoms on the aromatic ring [1]. This unique arrangement makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, where its halogen substituents facilitate selective cross-coupling reactions [2]. The presence of the carboxylic acid group allows for further functionalization, making it a versatile building block for constructing diverse molecular frameworks .

Why Generic Substitution Fails: The Critical Role of 2-Bromo-4-chloro-6-fluorobenzoic Acid's Specific Halogen Pattern


The precise 2-bromo, 4-chloro, 6-fluoro substitution pattern of this compound is not arbitrary; it confers specific electronic, steric, and reactivity properties that cannot be replicated by simply substituting another halogenated benzoic acid [1]. The ortho-bromine and ortho-fluorine atoms create a unique steric and electronic environment around the carboxylic acid, influencing both its acidity (predicted pKa of 1.69) and its capacity to direct subsequent functionalization reactions . Furthermore, the differential reactivity of the C-Br, C-Cl, and C-F bonds enables highly chemo- and regioselective transformations, such as sequential cross-couplings, which are not possible with less defined halogen patterns [2]. Therefore, substituting this compound with a different halogenated benzoic acid would fundamentally alter the reaction outcome and the properties of the final target molecule.

Quantitative Differentiation of 2-Bromo-4-chloro-6-fluorobenzoic Acid: Evidence-Based Advantages Over Analogs


Predicted Lipophilicity Advantage: A ~2.2x Increase in LogP Over 2,6-Difluorobenzoic Acid

The distinct halogen combination in 2-bromo-4-chloro-6-fluorobenzoic acid results in a significantly higher predicted lipophilicity compared to less substituted analogs. This property is crucial for enhancing membrane permeability and target binding in drug discovery [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Differentiation by Acidity: A Predicted pKa of 1.69 Versus 2.07 for 2-Chloro-6-fluorobenzoic Acid

The specific substitution pattern of 2-bromo-4-chloro-6-fluorobenzoic acid enhances the acidity of the carboxylic acid group relative to other halogenated analogs. This difference in pKa affects its behavior in salt formation, aqueous solubility, and extraction processes .

Reactivity Solubility Purification

Chemoselective Cross-Coupling: A Platform for Retaining Fluoro Substituents in Cobalt-Catalyzed Carbonylations

In cobalt-catalyzed methoxycarbonylation reactions, the presence of the fluorine substituent in this class of compounds is crucial. The reaction conditions are chemoselective, leaving the C-F bond intact while activating the C-Br or C-Cl bonds for carbonylation [1]. This provides a distinct synthetic advantage over non-fluorinated analogs, which cannot be used to build fluorinated benzoic acid derivatives.

Synthetic Methodology Chemoselectivity Fluorine Chemistry

Enabling Sequential Functionalization via Differential Halogen Reactivity

The presence of three different halogen atoms (Br, Cl, F) with varying bond strengths to the aromatic ring provides a platform for highly controlled, sequential functionalization. This is a key differentiator from simpler mono- or di-halogenated analogs. For instance, the C-Br bond is generally most reactive in cross-couplings, followed by C-Cl, while the C-F bond is highly inert, serving as a long-lived synthetic handle or a final structural feature [1].

Organic Synthesis Sequential Coupling Orthogonal Reactivity

Utility in SGLT2 Inhibitor Scaffolds: A Core for Next-Generation Diabetes Therapeutics

Polyhalogenated benzoic acids, specifically those with bromine and chlorine substitution patterns, are key intermediates in the synthesis of novel SGLT2 inhibitors, a major class of diabetes drugs [1]. While the exact molecule is not the final drug, the 2,4-dihalogenated benzoic acid core is a recurring motif. For example, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a close structural relative, is a critical step in manufacturing these inhibitors [2]. The specific halogen pattern of 2-bromo-4-chloro-6-fluorobenzoic acid positions it as a similarly valuable building block for exploring this therapeutic space.

SGLT2 Inhibitors Diabetes Medicinal Chemistry

Optimal Application Scenarios for Procuring 2-Bromo-4-chloro-6-fluorobenzoic Acid


Scaffold for Lead Optimization in Medicinal Chemistry

The high lipophilicity (LogP = 2.9) and unique substitution pattern of 2-bromo-4-chloro-6-fluorobenzoic acid make it an excellent scaffold for lead optimization in drug discovery programs [1]. Its use as a core structure can improve the membrane permeability of a lead series, while the three distinct halogen atoms provide multiple vectors for iterative structure-activity relationship (SAR) studies to modulate potency, selectivity, and metabolic stability.

Key Intermediate in the Synthesis of Fluorinated Agrochemicals

Fluorinated aromatic rings are prized in agrochemicals for their enhanced metabolic stability and bioavailability [1]. The cobalt-catalyzed carbonylation of related substrates demonstrates a reliable method for synthesizing fluorinated benzoic acids while preserving the valuable C-F bond [2]. Procuring 2-bromo-4-chloro-6-fluorobenzoic acid supports the development of new herbicides or fungicides where a 2,4,6-trisubstituted fluorinated phenyl ring is a required pharmacophore or structural component.

Building Block for Advanced Functional Materials via Sequential Cross-Coupling

For materials scientists, the ability to sequentially functionalize the aromatic ring at three different positions is a powerful tool for constructing complex, unsymmetrical building blocks [1]. This compound can be used to create novel monomers for advanced polymers, liquid crystals, or metal-organic frameworks (MOFs) where precise control over the spatial arrangement of functional groups is paramount for achieving desired material properties.

Precursor for Custom Synthesis of SGLT2 Inhibitor Analogs

Given the prominence of polyhalogenated benzoic acids as intermediates in SGLT2 inhibitor synthesis [1], this compound serves as a direct precursor for generating libraries of analogs for this important class of diabetes therapeutics. Researchers can leverage its bromine atom for a first Suzuki coupling to install an aryl or heteroaryl group, followed by functionalization of the chlorine atom, enabling rapid exploration of the chemical space around the core pharmacophore.

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